6-chloro-N-(oxan-4-yl)pyrazin-2-amine
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Overview
Description
6-chloro-N-(oxan-4-yl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom and an oxan-4-yl group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-amine with oxan-4-yl derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 6-chloropyrazine-2-amine reacts with an oxan-4-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(oxan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-chloro-N-(oxan-4-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine
- 5-bromo-6-chloro-pyrazin-2-amine
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Uniqueness
6-chloro-N-(oxan-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-N-(oxan-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13) |
InChI Key |
LUGKNLNUPRGCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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